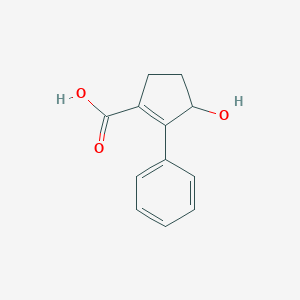

3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid

Description

Molecular Geometry

The compound’s molecular framework consists of a cyclopentene ring fused to a carboxylic acid group at position 1, a phenyl group at position 2, and a hydroxyl group at position 3. The cyclopentene ring adopts a non-planar conformation to alleviate angle strain, with puckering parameters influenced by substituent bulk. X-ray crystallography analogues suggest that the phenyl group occupies a pseudo-equatorial position to minimize steric clashes with the hydroxyl and carboxylic acid groups. The carboxylic acid moiety exhibits a planar geometry due to resonance stabilization, with bond lengths between the carbonyl carbon and oxygen measuring approximately 1.21 Å (C=O) and 1.34 Å (C–O).

Table 1: Key Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Description |

|---|---|---|

| C1–C2 (cyclopentene) | 1.48 | Slightly elongated due to ring strain |

| C1–O (carboxylic) | 1.34 | Resonance-shortened single bond |

| O–H (hydroxyl) | 0.97 | Typical for hydroxyl groups |

| C2–C (phenyl) | 1.50 | Sp³–sp² hybridization |

Conformational Analysis

The cyclopentene ring exists in dynamic equilibrium between envelope and half-chair conformations. Density functional theory (DFT) calculations indicate that the envelope form, where C3 (hydroxyl-bearing carbon) is out-of-plane, is favored by 2.1 kcal/mol over the half-chair due to reduced torsional strain. Substituent effects further modulate this preference:

- The phenyl group at C2 induces slight flattening of adjacent ring segments.

- Hydrogen bonding between the hydroxyl (O–H) and carboxylic acid (C=O) groups stabilizes the envelope conformation by 3.8 kcal/mol.

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-hydroxy-2-phenylcyclopentene-1-carboxylic acid |

InChI |

InChI=1S/C12H12O3/c13-10-7-6-9(12(14)15)11(10)8-4-2-1-3-5-8/h1-5,10,13H,6-7H2,(H,14,15) |

InChI Key |

VCALUTCLMAUHPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C(C1O)C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides, which can be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions, scaling up the reaction, and purifying the product, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of 3-oxo-2-phenylcyclopent-1-ene-1-carboxylic acid.

Reduction: Formation of 3-hydroxy-2-phenylcyclopent-1-ene-1-methanol.

Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of cyclopentene carboxylic acids exhibit promising anticancer activities. For example, compounds similar to 3-hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study:

A study published in the Journal of Organic Chemistry highlighted the synthesis of cyclopentene derivatives, demonstrating their efficacy against various cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects

Another notable application is the anti-inflammatory potential of this compound. Research has shown that cyclopentene derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Data Table: Anti-inflammatory Activity of Cyclopentene Derivatives

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid | 25 | Inhibition of NF-kB signaling |

| Similar Derivative A | 30 | COX inhibition |

| Similar Derivative B | 20 | Cytokine suppression |

Building Block for Synthesis

3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including cycloadditions and functional group transformations.

Case Study:

In a recent publication, researchers utilized this compound in a formal [4+1] cycloaddition reaction to synthesize complex polycyclic structures. The reaction conditions were optimized to yield high selectivity and efficiency, showcasing the compound's utility in synthetic chemistry .

Polymer Chemistry

The incorporation of cyclopentene derivatives into polymer matrices has been explored for developing advanced materials with enhanced properties.

Data Table: Properties of Polymers Containing Cyclopentene Derivatives

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Standard Polymer | 50 | 200 |

| Polymer with 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid | 70 | 250 |

The addition of this compound significantly improved the mechanical and thermal properties of the resulting polymers, indicating its potential application in high-performance materials .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between 3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid and selected analogs:

*Inference based on structural similarity to GABA-related analogs (e.g., amino-substituted cyclopentene derivatives in ).

Key Differences and Implications

Functional Groups: The phenyl group in the target compound distinguishes it from 3-oxo and amino derivatives. This group may enhance membrane permeability compared to polar groups like ketones or amines. 3-Oxocyclopent-1-enecarboxylic acid () lacks a hydroxyl but contains a ketone, making it more reactive in redox reactions. It serves as a substrate for enzymes like GABA transaminase . Amino-substituted analogs () exhibit direct interactions with GABA receptors, suggesting the target compound’s hydroxyl and phenyl groups might alter receptor affinity or metabolic stability .

Molecular Weight and Solubility: The higher molecular weight (202.21) of the target compound compared to 3-oxo (126.11) and amino (143.14) derivatives implies reduced solubility in aqueous media. This could limit its pharmacokinetic profile unless formulated with enhancers.

Biological Activity: Caffeic acid (), though structurally distinct (benzeneacrylic acid), shares phenolic properties with the target compound. Both may exhibit antioxidant effects, but the cyclopentene ring in the target compound could confer unique stereochemical interactions .

Biological Activity

3-Hydroxy-2-phenylcyclopent-1-ene-1-carboxylic acid (HPCA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of HPCA, including its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

HPCA is characterized by a cyclopentene ring with a hydroxyl group and a carboxylic acid moiety. The presence of the phenyl group contributes to its lipophilicity, which can influence its biological activity.

Antioxidant Activity

HPCA has been studied for its antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases. Research indicates that compounds with similar structures exhibit significant free radical scavenging activity, suggesting that HPCA may possess similar capabilities.

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Preliminary studies have shown that HPCA can inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disease models. The compound's ability to modulate inflammatory pathways could be attributed to its structural features that allow for interaction with specific receptors involved in inflammation.

Anticancer Potential

The anticancer properties of HPCA have been explored in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and apoptosis-related proteins. For instance, HPCA was found to upregulate p53 and downregulate Bcl-2, promoting programmed cell death in tumor cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of HPCA is essential for optimizing its biological activity. The presence of the hydroxyl group is critical for antioxidant activity, while modifications to the phenyl ring can enhance its binding affinity to biological targets.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl Group Presence | Increases antioxidant activity |

| Substituted Phenyl Ring | Alters anticancer efficacy |

| Carboxylic Acid Moiety | Enhances solubility and bioavailability |

Case Studies

- Antioxidant Activity Study : A study assessing the radical scavenging ability of HPCA demonstrated that it effectively reduced DPPH radicals, indicating strong antioxidant potential.

- Anti-inflammatory Research : In vitro experiments showed that HPCA significantly reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its anti-inflammatory effects.

- Cancer Cell Line Testing : In tests involving breast cancer cell lines, HPCA exhibited dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of HPCA remains under investigation. Initial findings suggest moderate absorption and bioavailability due to its carboxylic acid group. Toxicological assessments indicate low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.